molecular formula C25H22ClNO5 B214404 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B214404
M. Wt: 451.9 g/mol
InChI Key: LVDLUNBQTUTUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic indole derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the activation of the p53 pathway and inhibition of the AKT/mTOR pathway. 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p53 and its downstream target genes, such as p21 and Bax. 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one also inhibits the AKT/mTOR pathway, which is involved in cell growth and survival. This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, resulting in apoptosis.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to possess a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, by inhibiting the NF-κB pathway. 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one also reduces the replication of influenza virus by inhibiting the viral polymerase activity. In addition, 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to induce autophagy in cancer cells, which is a cellular process that leads to the degradation of damaged organelles and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency, wide range of biological activities, and well-established synthesis method. However, the limitations of using 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential toxicity and lack of selectivity. 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to possess cytotoxic effects against normal cells at high concentrations, and its selectivity for cancer cells is not well-established.

Future Directions

There are several future directions for research on 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to optimize the synthesis method to improve the yield and purity of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. Another direction is to investigate the selectivity of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one for cancer cells and its potential toxicity against normal cells. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and anti-viral effects of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. Finally, the potential therapeutic applications of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one in vivo should be investigated using animal models of cancer, inflammation, and viral infection.

Synthesis Methods

The synthesis of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-3-(2-bromoacetyl)indole with 3,4-dimethoxybenzaldehyde in the presence of sodium hydride and a catalytic amount of tetrabutylammonium bromide. The resulting intermediate is then reacted with benzylamine and sodium borohydride to yield 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. This synthesis method has been optimized to produce high yields of 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one with good purity and is suitable for large-scale production.

Scientific Research Applications

1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the AKT/mTOR pathway. In addition, 1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to possess anti-inflammatory and anti-viral effects. It inhibits the production of pro-inflammatory cytokines and chemokines and reduces the replication of influenza virus.

properties

Product Name

1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

1-benzyl-5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22ClNO5/c1-31-22-11-8-17(12-23(22)32-2)21(28)14-25(30)19-13-18(26)9-10-20(19)27(24(25)29)15-16-6-4-3-5-7-16/h3-13,30H,14-15H2,1-2H3

InChI Key

LVDLUNBQTUTUSZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)O)OC

Origin of Product

United States

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